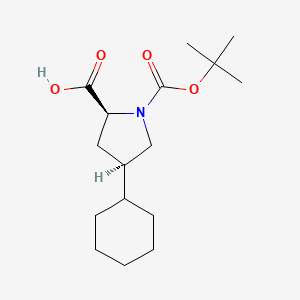
(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a compound that may be utilized in various chemical synthesis and modification processes. The saturated pyrrolidine ring, a common structure in medicinal chemistry, offers opportunities for the development of compounds targeting the central nervous system (CNS). The versatility of the pyrrolidine scaffold, due to its sp^3-hybridization and contribution to stereochemistry, supports the exploration of pharmacophore space and enhances three-dimensional molecular coverage. This adaptability is crucial for the synthesis of bioactive molecules with selective target interactions, highlighting the compound's potential in drug discovery efforts focusing on novel biologically active compounds (Li Petri et al., 2021).
Biocatalysis and Enzymatic Studies
The compound's structure may also play a significant role in biocatalysis and enzymatic studies. The presence of carboxylic acid groups in similar molecules has been shown to affect biocatalyst inhibition, with research indicating that carboxylic acids can become inhibitory to microbes at concentrations below desired yields. This inhibition is notable in the context of fermentative production of biorenewable chemicals, where understanding the interaction between carboxylic acids and microbial enzymes is critical. Such insights can guide the engineering of more robust microbial strains for industrial applications, demonstrating the compound's relevance in biotechnological innovations (Jarboe et al., 2013).
Photocatalysis and Material Science
Further, (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid could potentially contribute to material science, particularly in the fabrication and modification of photocatalysts. While the direct application of this compound in photocatalysis is not highlighted, the modification strategies for enhancing the visible light-driven photocatalytic performance of materials, as discussed in the context of (BiO)_2CO_3-based photocatalysts, can provide a framework for utilizing similar compounds in developing advanced materials. These strategies include doping with nonmetals and creating heterojunctions to improve photocatalytic activity, which could be applicable in optimizing materials synthesized from or incorporating pyrrolidine derivatives (Ni et al., 2016).
Propiedades
IUPAC Name |
(2S,4R)-4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYGHRWCXWTYGS-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



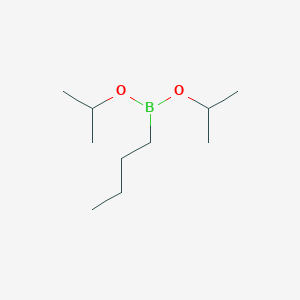
![Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3183282.png)
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3183286.png)
![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester](/img/structure/B3183293.png)

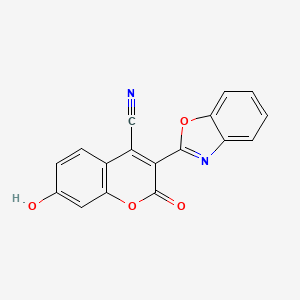
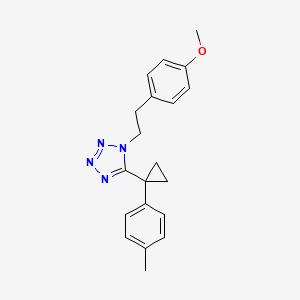
![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3183342.png)
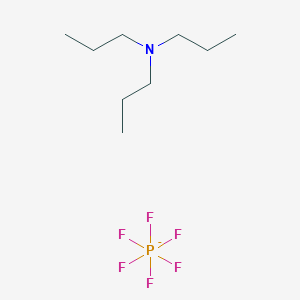
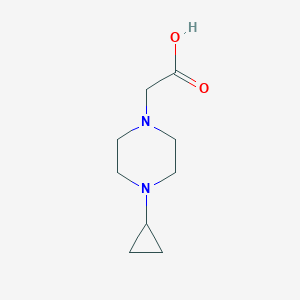
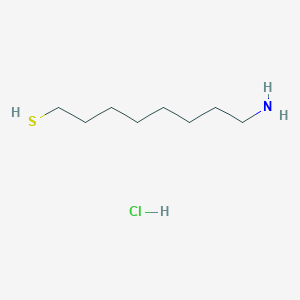
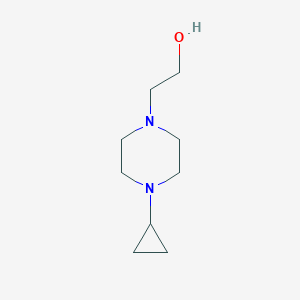

![[[(1-Phenyl-1H-pyrazol-4-yl)methyl]thio]acetic acid](/img/structure/B3183391.png)